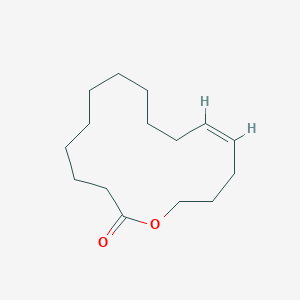
Oxacyclohexadec-12-en-2-one, (12Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclohexadec-12-en-2-one, (12Z)- involves the cyclization of long-chain alkenes with oxygen-containing functional groups. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired (12Z)-isomer .
Industrial Production Methods
Industrial production of Oxacyclohexadec-12-en-2-one, (12Z)- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadec-12-en-2-one, (12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Oxacyclohexadec-12-en-2-one, (12Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of Oxacyclohexadec-12-en-2-one, (12Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)-: Another isomer with similar properties but different spatial arrangement.
Oxacyclohexadec-13-en-2-one: A related compound with a different position of the double bond.
Uniqueness
Oxacyclohexadec-12-en-2-one, (12Z)- is unique due to its specific (12Z)-configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
111879-79-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(12Z)-1-oxacyclohexadec-12-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6- |
InChI Key |
ZYXGECMFJMLZNA-VURMDHGXSA-N |
Isomeric SMILES |
C1CCCC/C=C\CCCOC(=O)CCCC1 |
Canonical SMILES |
C1CCCCC=CCCCOC(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)
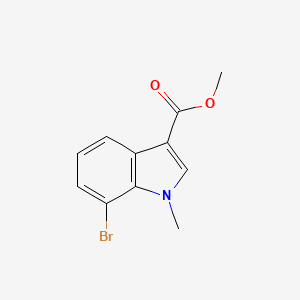

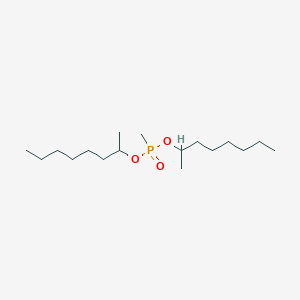
![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)
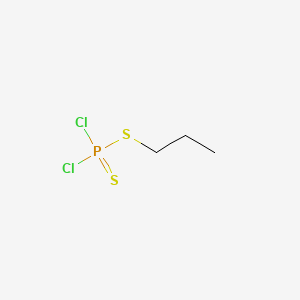
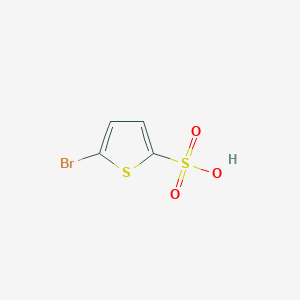
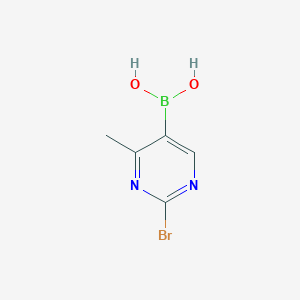

![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
